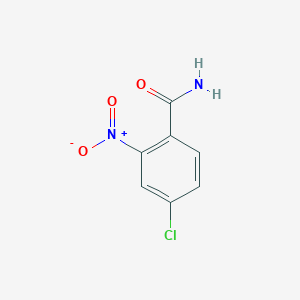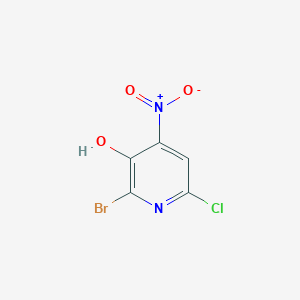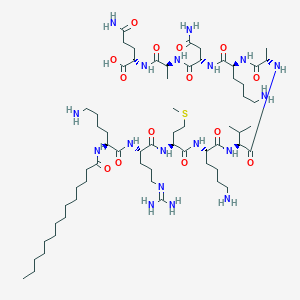
tert-Butyl 3-amino-3-phenylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 3-amino-3-phenylazetidine-1-carboxylate” is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 . It is also known as 1-Azetidinecarboxylic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O2/c1-13(2,3)18-12(17)16-9-14(15,10-16)11-7-5-4-6-8-11/h4-8H,9-10,15H2,1-3H3 . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Applications De Recherche Scientifique
Asymmetric Synthesis
N-tert-Butanesulfinyl aldimines, closely related to tert-Butyl 3-amino-3-phenylazetidine-1-carboxylate, are versatile intermediates in asymmetric synthesis of amines. They are prepared from enantiomerically pure tert-butanesulfinamide, which activates imines for nucleophilic addition and is easily cleaved by acid treatment. This method efficiently synthesizes a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and others (Ellman et al., 2002).
Kinetic Resolution
The compound is involved in the kinetic resolution of racemic carboxylic acids through an enantioselective esterification reaction. This process has been successfully used with tert-butyl alcohol, showing significant asymmetric induction (Ishihara et al., 2008).
Synthesis of Functionalized Amino Acids
Functionalized amino acid derivatives, including tert-butyl derivatives, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds show promise in designing new anticancer agents (Kumar et al., 2009).
NMR Applications in Protein Research
O-tert-Butyltyrosine, a derivative, can be incorporated into proteins for NMR tagging. This approach allows for the detection of narrow signals in spectral regions with limited overlap, useful in high-molecular-weight systems and measurements of submicromolar ligand binding affinities (Chen et al., 2015).
Chemical Synthesis and Radical Reactions
tert-Butyl phenylazocarboxylates, similar in structure, are used in chemical syntheses and radical reactions. They are versatile in nucleophilic substitutions and can undergo modifications through radical reactions, indicating their utility in organic synthesis (Jasch et al., 2012).
Novel Cytotoxic Agents
Novel tert-butyl analogs of paclitaxel and docetaxel have been synthesized and evaluated for their cytotoxicity against melanoma cells. These analogs show significant potential in cancer treatment (Ali et al., 1995).
Asymmetric Acylation
The compound has applications in asymmetric acylation, demonstrated in the rational design of an L-histidine-derived minimal artificial acylase. This approach offers a simple and effective method for the kinetic acylation of racemic secondary alcohols (Ishihara et al., 2004).
Conformationally Constrained Amino Acids
It is also used in the chirospecific synthesis of conformationally constrained 7-azabicycloheptane amino acids. These amino acids are significant for generating peptidomimetics as conformational probes (Campbell & Rapoport, 1996).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, which indicate harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
tert-butyl 3-amino-3-phenylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-13(2,3)18-12(17)16-9-14(15,10-16)11-7-5-4-6-8-11/h4-8H,9-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGCVNGIYACWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-amino-3-phenylazetidine-1-carboxylate | |
CAS RN |
1445781-95-2 |
Source


|
| Record name | tert-butyl 3-amino-3-phenylazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2656519.png)





![2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2656529.png)


![2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2656535.png)
![3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2656538.png)
![3-[Bis(2-hydroxyethyl)amino]-1-carbazol-9-ylpropan-2-ol, chloride](/img/structure/B2656539.png)
